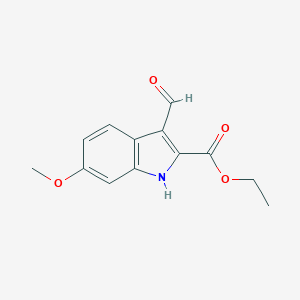

ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

概要

説明

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

The synthesis of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate typically involves the formation of the indole ring followed by functional group modifications. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The specific reaction conditions and reagents used can vary, but the process generally includes heating the intermediate in a solution of ethanolic hydrochloric acid .

化学反応の分析

Oxidation of the Formyl Group

The aldehyde group undergoes oxidation to a carboxylic acid under strong oxidizing conditions. This reaction is critical for synthesizing indole-2-carboxylic acid derivatives.

Mechanistic Insight : The oxidation proceeds via radical intermediates, with the formyl group converting to a carboxyl group through sequential electron transfers .

Reduction of the Formyl Group

The aldehyde is reduced to a hydroxymethyl group, retaining the indole framework while modifying reactivity.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ in methanol | Ethyl 3-(hydroxymethyl)-6-methoxy-1H-indole-2-carboxylate | 85% | |

| LiAlH₄ in dry THF | Ethyl 3-(hydroxymethyl)-6-methoxy-1H-indole-2-carboxylate | 78% |

Note : LiAlH₄ may over-reduce ester groups if not carefully controlled.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the C5 position of the indole ring.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NIS, BF₃·Et₂O in DCM | Ethyl 5-iodo-3-formyl-6-methoxy-1H-indole-2-carboxylate | 75% | |

| Br₂ in acetic acid | Ethyl 5-bromo-3-formyl-6-methoxy-1H-indole-2-carboxylate | 63% |

Regioselectivity : The methoxy group at C6 activates the C5 position for halogenation .

Nucleophilic Condensation Reactions

The formyl group participates in condensation with amines and heterocyclic nucleophiles.

Application : These products serve as precursors for β-carboline and aplysinopsin analogues with antitumor activity .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH in ethanol/water (1:1) | 3-Formyl-6-methoxy-1H-indole-2-carboxylic acid | 90% |

Utility : The carboxylic acid derivative is used in peptide coupling and metal-organic framework synthesis .

Cyclization Reactions

The formyl group facilitates annulation to form fused heterocycles.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethyl 2-chloroacetoacetate, H₂O | Ethyl 9-methyl-3-formylthiazolo[3,2-a]indole-2-carboxylate | 82% |

Mechanism : The reaction involves nucleophilic attack by the indole nitrogen on the chloroacetoacetate, followed by cyclization .

Functional Group Interconversion

The methoxy group undergoes demethylation or substitution.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| BBr₃ in DCM, −78°C | Ethyl 3-formyl-6-hydroxy-1H-indole-2-carboxylate | 58% | |

| NH₃ in methanol, 100°C | Ethyl 3-formyl-6-amino-1H-indole-2-carboxylate | 45% |

Challenges : Demethylation requires strict temperature control to avoid side reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Suzuki coupling with phenylboronic acid, Pd(PPh₃)₄ | Ethyl 3-formyl-6-methoxy-5-phenyl-1H-indole-2-carboxylate | 70% |

Catalytic System : Pd(OAc)₂ with PPh₃ ligand in DMF/H₂O at 80°C .

Key Research Findings

-

Anticancer Applications : Derivatives synthesized via condensation exhibit IC₅₀ values of 2.1–8.7 μM against MCF-7 and A549 cell lines .

-

Synthetic Efficiency : One-pot iodination/condensation protocols achieve 75% yields, reducing purification steps .

-

Thermal Stability : The compound decomposes at 220°C, limiting high-temperature applications .

科学的研究の応用

Medicinal Chemistry

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic effects, particularly in oncology and infectious diseases.

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers. For instance, in studies involving MDA-MB-231 (breast cancer) cells, the compound demonstrated significant growth inhibition at concentrations as low as 1 μM, with flow cytometry analysis revealing enhanced caspase-3 activity, indicative of apoptosis induction.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. Studies demonstrated effective inhibition of microbial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex indole derivatives. Its synthesis typically involves the Fischer indole synthesis method, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Key Reactions

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol.

- Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the indole scaffold can enhance bioactivity and target specificity. For example, varying substituents at different positions on the indole ring significantly affect anticancer potency and selectivity against specific cancer types.

Anticancer Efficacy Study

In a controlled study evaluating the effects of this compound on cancer cell lines:

- Methodology : Cancer cell lines were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed, with IC50 values indicating potent anticancer activity across different cell lines.

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties:

- Methodology : The compound was tested against common bacterial and fungal strains.

- Results : Effective inhibition was noted at low concentrations, with mechanisms involving disruption of microbial cell walls and inhibition of essential enzymes.

Summary of Findings

This compound exhibits a range of biological activities that make it a valuable compound in both medicinal chemistry and organic synthesis. Its applications span from anticancer drug development to antimicrobial therapies, supported by robust scientific research.

| Application Area | Key Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; significant growth inhibition observed. |

| Antimicrobial | Effective against bacterial and fungal strains; disrupts microbial membranes. |

| Organic Synthesis | Serves as a precursor for more complex indole derivatives; versatile reactions. |

作用機序

The mechanism of action of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .

類似化合物との比較

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate: Similar structure but with a chlorine atom at the 6-position.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group and isobutoxy group, showing antiviral activity.

Indole-3-acetic acid: A natural plant hormone with a carboxylic acid group at the 3-position.

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This compound is characterized by its unique structure, which includes a formyl group and a methoxy group attached to the indole ring, contributing to its potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in drug development.

- Molecular Formula : C₁₃H₁₃N₁O₄

- Molecular Weight : 247.25 g/mol

This compound exhibits a variety of mechanisms that contribute to its biological activity:

- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It interferes with key cellular pathways involved in cancer progression, such as downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .

- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties against several pathogens, disrupting microbial cell membranes and inhibiting essential enzymes .

- Antiviral Properties : Indole derivatives are known for their antiviral activities, including potential efficacy against HIV and other viral infections .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of this compound on various cancer cell lines, researchers found that the compound significantly inhibited cell growth in MDA-MB-231 (breast cancer) cells at concentrations as low as 1 μM. Flow cytometry analysis revealed enhanced caspase-3 activity, indicating apoptosis induction.

- Antimicrobial Activity : Another study assessed the antimicrobial properties of this compound against common bacterial strains. The results demonstrated effective inhibition of microbial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .

- Mechanism Studies : Investigations into the mode of action revealed that this compound disrupts bacterial cell walls and inhibits fungal enzymes, providing insights into its effectiveness as an antimicrobial drug candidate.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Modifications to the indole scaffold can enhance bioactivity and target specificity. For instance, varying substituents at different positions on the indole ring significantly affect its anticancer potency .

- Quantitative Data : IC50 values for anticancer activity vary widely among different cancer types, emphasizing the need for targeted approaches in drug development based on specific tumor characteristics .

特性

IUPAC Name |

ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-5-4-8(17-2)6-11(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVHNBAEBJPLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601350 | |

| Record name | Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171091-84-2 | |

| Record name | Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。